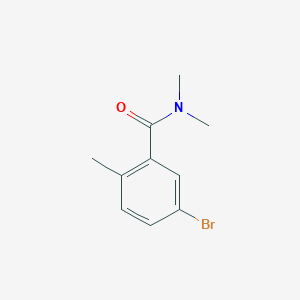

5-bromo-N,N,2-trimethylbenzamide

Übersicht

Beschreibung

“5-bromo-N,N,2-trimethylbenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “3-bromo-N,N,2-trimethylbenzamide”, which has a molecular weight of 242.121.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “5-bromo-N,N,2-trimethylbenzamide”. However, a related compound, “5-Bromo-2-aminobenzimidazole”, has been synthesized using Cu (II)-catalyzed selective N-arylation2.

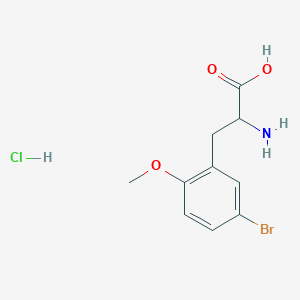

Molecular Structure Analysis

The molecular structure of “5-bromo-N,N,2-trimethylbenzamide” is not explicitly available. However, a related compound, “5-Bromo-2-chloro-N,N-dimethylbenzamide”, has a molecular formula of CHBrClNO and an average mass of 262.531 Da3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-bromo-N,N,2-trimethylbenzamide”. However, a related compound, “5-Bromo-2-aminobenzimidazole”, has been involved in Cu (II)-catalyzed selective N-arylation2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N,N,2-trimethylbenzamide” are not explicitly available. However, a related compound, “5-Bromo-2-chloro-N,N-dimethylbenzamide”, has a molecular formula of CHBrClNO, an average mass of 262.531 Da, and a monoisotopic mass of 260.955597 Da3.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agent Research

A study explored the synthesis of various derivatives, including (-)-(S)-5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-di-methoxybenzamide, revealing their high potency as inhibitors of [3H]spiperone binding in rat striatal membranes. This research supports their potential in investigating dopamine D-2 receptors, making them suitable for studies related to antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In another study, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide were evaluated as prodrugs for GDEPT in cell lines engineered to express Escherichia coli nitroreductase. This research suggests the efficacy of these compounds as superior prodrugs for GDEPT (Friedlos, Denny, Palmer, & Springer, 1997).

Herbicide Metabolism

A study focusing on the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae subsp. ozaenae found that this organism could convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid. This study is significant for understanding the microbial metabolism of brominated compounds (Mcbride, Kenny, & Stalker, 1986).

Antimutagenic Activity Studies

Research on bichalcophene fluorobenzamidines, including derivatives of 5-bromo-N,N,2-trimethylbenzamide, demonstrated their significant role in reducing mutagenicity induced by certain agents. This highlights their potential for anticancer studies (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).

Study on Photosynthesis Inhibitors

A study on 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, including compounds similar to 5-bromo-N,N,2-trimethylbenzamide, showed their ability to inhibit photosynthetic electron transport. This research is relevant for understanding the interaction of these compounds with the photosynthetic apparatus (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).

Drug Discovery Beyond Rule of 5

In drug discovery, the study of compounds beyond the Rule of 5, including 5-bromo-N,N,2-trimethylbenzamide derivatives, provided insights into the oral bioavailability of drugs in challenging chemical spaces (DeGoey, Chen, Cox, & Wendt, 2017).

Safety And Hazards

There is no specific safety and hazard information available for “5-bromo-N,N,2-trimethylbenzamide”. However, a related compound, “4-Bromo-N,N-dimethylaniline”, is known to be harmful if swallowed and suspected of causing genetic defects5.

Zukünftige Richtungen

There is no specific information available on the future directions of “5-bromo-N,N,2-trimethylbenzamide”. However, a related compound, “5-Bromo-2-aminobenzimidazole”, has been studied for its non-linear optical (NLO) properties, suggesting potential applications in the field of optics2.

Please note that the information provided is based on the available data and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

5-bromo-N,N,2-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-5-8(11)6-9(7)10(13)12(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVORDWPCULHVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

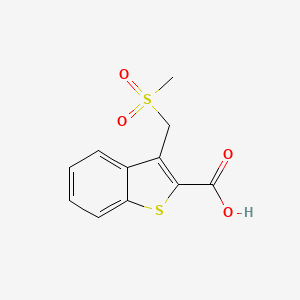

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N,2-trimethylbenzamide | |

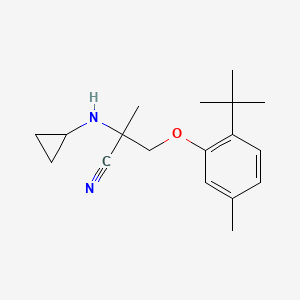

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)

![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)